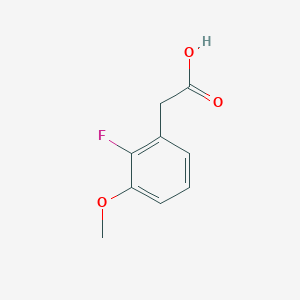

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Vue d'ensemble

Description

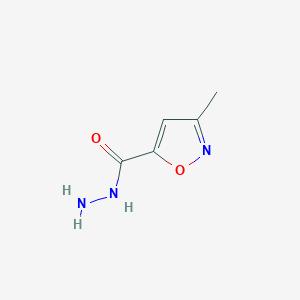

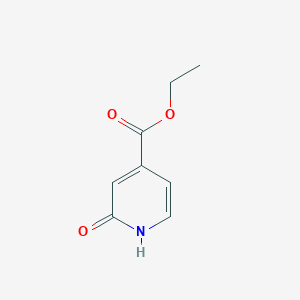

2-(2-Fluoro-3-methoxyphenyl)acetic acid, also known as FMPhAA, is a compound with potential applications in various fields of research and industry. It has a molecular weight of 184.17 .

Molecular Structure Analysis

The molecular formula of 2-(2-Fluoro-3-methoxyphenyl)acetic acid is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

2-(2-Fluoro-3-methoxyphenyl)acetic acid is a solid at room temperature . It has a melting point of 87-89°C .Applications De Recherche Scientifique

Structural Analysis and Interaction Studies

- Ortho-fluorophenylglycine Structure Analysis : 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound to 2-(2-Fluoro-3-methoxyphenyl)acetic acid, exhibits a planar acetate anion with a fluorophenyl group attached, forming hydrogen bonds in the crystal structure (Burns & Hagaman, 1993).

Chiral Derivatization Agent

- Synthesis and Stereochemical Analysis : 2-Fluoro-2-phenyl acetic acid, closely related to the compound , has been synthesized and utilized as a derivatizing chiral agent, aiding in the distinction of enantiomers and determination of enantiomeric excess in secondary alcohols through 19F NMR spectra (Hamman et al., 1987).

Fluorescent Labeling and Detection

- Fluorescence Reaction with Aluminum : The reaction of 2-hydroxy-3-methoxyphenyl fluorone (similar in structure to the query compound) with aluminum forms a stable complex, useful in determining aluminum in quartz samples (Song Qijun, 2008).

- Development of Novel Fluorophores : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in various pH conditions and shows potential as a fluorescent labeling reagent (Hirano et al., 2004).

Photodecarboxylation and Photocage Applications

- Photodecarboxylation in Zinc Photocages : Methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid undergo photodecarboxylation, leading to the investigation of these compounds as Zn2+ photocages, which are significant for biological applications (Shigemoto et al., 2021).

Synthesis of Building Blocks for Complex Molecules

- Fries Rearrangement in Fluorinated Building Blocks : The Fries rearrangement of 2-fluorophenyl acetate has led to the development of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, demonstrating the significance of fluorinated phenyl acetic acids in complex molecule synthesis (Yerande et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of 2-(2-Fluoro-3-methoxyphenyl)acetic acid is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

Related compounds have been associated with a variety of biological activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRNJGSUZBJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-3-methoxyphenyl)acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)